2-Cyano-4-fluorobenzaldehyde
Description
Significance of Fluorinated Aromatic Aldehydes as Synthetic Intermediates
Fluorinated aromatic aldehydes, as a class of compounds, are of immense importance in organic synthesis. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. beilstein-journals.org Fluorine's high electronegativity can influence the electronic environment of the aromatic ring, affecting the reactivity of the aldehyde group and the susceptibility of the ring to nucleophilic or electrophilic attack. vulcanchem.com This modulation of properties is a key reason for their widespread use in the development of pharmaceuticals, agrochemicals, and advanced materials. mdpi.comchemimpex.com For instance, the presence of fluorine can enhance metabolic stability and bioavailability in drug candidates. vulcanchem.com
The aldehyde functional group itself is a versatile handle for a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol (B89426) reactions. When combined with the unique properties of fluorine, these aldehydes become powerful tools for constructing complex molecular frameworks with desirable characteristics.
Role of 2-Cyano-4-fluorobenzaldehyde in the Construction of Advanced Organic Molecules
This compound serves as a crucial precursor in the synthesis of a variety of advanced organic molecules, particularly heterocyclic compounds with significant biological activity. Its utility stems from the reactivity of its three functional groups. The aldehyde allows for condensation reactions, the cyano group can be hydrolyzed or participate in cycloadditions, and the fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr).
A notable application of this compound is in the synthesis of kinase inhibitors . For example, it has been used as a starting material for creating 2-arylbenzimidazoles, a class of compounds identified as potent and selective inhibitors of checkpoint kinase 2 (Chk2), a key target in cancer therapy. acs.org The synthesis involves the reaction of this compound with a diamine to form the benzimidazole (B57391) core.
Furthermore, this aldehyde is instrumental in the production of thiazolidin-4-one derivatives . These heterocyclic scaffolds are known to exhibit a range of biological activities, including antioxidant properties. The synthesis typically involves a condensation reaction between this compound, an amine, and a compound containing a thiol group.
The compound is also employed in multicomponent reactions to build complex molecular architectures in a single step. For instance, it can react with β-ketonitriles and secondary cyclic amines in a three-component Knoevenagel condensation followed by a nucleophilic aromatic substitution to yield highly functionalized molecules. mdpi.comresearchgate.net
Historical Context of Related Fluorobenzaldehyde Chemistry
The exploration of fluorinated organic compounds has a rich history. The first synthesis of a fluorobenzaldehyde isomer was reported in the 1930s. iaea.org A significant breakthrough in the practical synthesis of 4-fluorobenzaldehyde (B137897) came in 1989 with the development of an improved halogen-exchange fluorination reaction. wikipedia.org The initial applications of these compounds were largely in the realm of dyestuffs and polymers.
However, with the burgeoning field of medicinal chemistry in the mid-20th century, the unique properties conferred by fluorine began to be appreciated in the design of bioactive molecules. The development of 18F-labeled radiopharmaceuticals, such as [18F]FDG in the 1970s, for positron emission tomography (PET) imaging, further underscored the importance of fluorinated aromatic compounds in the biomedical sciences. iaea.org This historical progression has paved the way for the development and application of more complex fluorinated building blocks like this compound.
Overview of Current Research Trajectories and Challenges
Current research involving this compound and related compounds is focused on several key areas. There is a strong emphasis on the development of more efficient and sustainable synthetic methodologies. This includes the use of novel catalysts, such as N-heterocyclic carbenes (NHCs), and the exploration of photocatalytic reactions to drive transformations under milder conditions. rsc.org The design of new multicomponent reactions that allow for the rapid construction of molecular complexity from simple precursors is also a major research thrust. mdpi.comresearchgate.net
Despite the utility of fluorinated benzaldehydes, there are several challenges that researchers continue to address. The synthesis of highly functionalized fluorinated aromatics can be complex and may require multi-step sequences. acs.org Furthermore, the introduction of fluorine at specific positions on an aromatic ring can be challenging, and the development of regioselective fluorination methods is an ongoing area of investigation. beilstein-journals.org Another significant challenge is the potential for undesired side reactions due to the presence of multiple reactive functional groups. acs.org Overcoming these hurdles through innovative synthetic strategies is crucial for unlocking the full potential of compounds like this compound in the creation of next-generation molecules.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound and Related Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | 77532-90-2 | C₈H₄FNO | 149.12 | Yellow to brown solid |
| 2-Fluorobenzaldehyde | 446-52-6 | C₇H₅FO | 124.11 | - |
| 3-Fluorobenzaldehyde | 456-48-4 | C₇H₅FO | 124.11 | - |
| 4-Fluorobenzaldehyde | 459-57-4 | C₇H₅FO | 124.11 | - |
| 2-Chloro-4-fluorobenzaldehyde (B1630644) | 84194-36-5 | C₇H₄ClFO | 158.56 | Solid |
| 5-Cyano-2-fluorobenzaldehyde | 146137-79-3 | C₈H₄FNO | 149.12 | White to light yellow powder |
Data sourced from chemimpex.comwikipedia.orgsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchemspider.com
Table 2: Key Reactions and Applications of this compound
| Reaction Type | Reagents/Conditions | Product Class | Application |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., amine, alcohol) | Substituted 2-cyanobenzaldehydes | Synthesis of diverse intermediates |
| Knoevenagel Condensation | Active methylene (B1212753) compound, base | α,β-Unsaturated carbonyls | Building blocks for heterocycles |
| Multicomponent Reaction | β-ketonitrile, secondary amine | Highly functionalized aromatics | Rapid generation of molecular complexity |
| Reductive Amination | Amine, reducing agent | Substituted benzylamines | Pharmaceutical synthesis |
| Cyclocondensation | Diamine, oxidizing agent | Benzimidazoles | Kinase inhibitors |
| Cyclocondensation | Amine, thiol-containing compound | Thiazolidin-4-ones | Antioxidants, antimicrobials |
Data sourced from acs.orgmdpi.comresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO/c9-8-2-1-6(5-11)7(3-8)4-10/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCALQXIOWJBFIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604778 | |
| Record name | 5-Fluoro-2-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77532-90-2 | |
| Record name | 5-Fluoro-2-formylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77532-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry for 2 Cyano 4 Fluorobenzaldehyde
Established Synthetic Pathways to 2-Cyano-4-fluorobenzaldehyde
The production of this compound can be achieved through various multi-step reaction sequences, each with distinct advantages and disadvantages concerning yield, scalability, and precursor availability.
Multi-step Reaction Sequences and Overall Yield Analysis
Common synthetic routes to this compound often commence from precursors like halogenated benzaldehydes or fluorobenzonitrile. A prevalent laboratory-scale method is nucleophilic aromatic substitution (SNA_r) on a halogenated benzaldehyde (B42025). For instance, a chloro- or bromo-substituted benzaldehyde can undergo cyanation. Another significant pathway involves the formylation of a fluorobenzonitrile precursor .
The following table provides a simplified overview of potential reaction sequences and typical yield considerations:
| Starting Material | Key Transformation(s) | Reagents/Catalysts | Typical Yield Range |
| Halogenated Benzaldehyde | Nucleophilic Aromatic Substitution (Cyanation) | Copper(I) cyanide, Palladium catalysts | Moderate to Good |
| 2-Fluorobenzonitrile | Formylation (e.g., Vilsmeier-Haack) | DMF, POCl₃ | Variable |
| 3,4-Difluorobenzonitrile | Halogen Exchange and Formylation | Potassium bromide, Grignard reagents, Paraformaldehyde | Moderate |
This table presents generalized data; actual yields can vary significantly based on specific reaction conditions and scale.
Comparative Analysis of Different Synthetic Strategies
A comparative analysis of synthetic strategies reveals a trade-off between factors like cost, safety, and efficiency.
Nucleophilic Aromatic Substitution (SNA_r): This is a common and direct approach. The use of metal cyanides like copper(I) cyanide (Rosenmund-von Braun reaction) is a classic method, though it often requires high temperatures and polar solvents, which can complicate product purification. organic-chemistry.org Modern palladium-catalyzed cyanations offer milder conditions and broader functional group tolerance, but can be sensitive to catalyst poisoning. nih.govorganic-chemistry.org Visible light-promoted, nickel-catalyzed cyanations represent a more recent, benign alternative, avoiding hypertoxic cyanide sources. chinesechemsoc.org
Formylation of Fluorinated Precursors: Formylation reactions, such as the Vilsmeier-Haack or Rieche formylation, are effective for introducing the aldehyde group onto an aromatic ring. tcichemicals.comwikipedia.org Directed ortho-metalation (DoM) of a precursor like 2-fluorobenzonitrile, followed by quenching with a formylating agent like dimethylformamide (DMF), is another powerful strategy. commonorganicchemistry.com The choice of formylation method depends on the substrate's electronic properties and steric factors. tcichemicals.comwikipedia.org
Halogen Exchange: On an industrial scale, halogen-exchange reactions are often favored. This involves reacting a more readily available halogenated benzaldehyde (e.g., chlorinated or brominated) with a metal fluoride (B91410), often in the presence of a phase-transfer catalyst. google.comgoogleapis.com
Feasibility and Scalability Considerations for Production
For large-scale industrial production, feasibility and scalability are paramount. While laboratory methods may prioritize novelty and high yield on a small scale, industrial processes emphasize cost-effectiveness, safety, and operational simplicity.
Halogen exchange methods are often preferred for industrial synthesis due to the lower cost and greater availability of chlorinated or brominated starting materials compared to some fluorinated precursors. The use of phase-transfer catalysts in these reactions improves efficiency and allows for milder conditions, which is advantageous for large-scale operations. google.comgoogleapis.com
The scalability of palladium-catalyzed reactions can be hindered by the cost of the catalyst and ligands, as well as potential issues with catalyst deactivation. nih.gov However, the development of more robust and efficient catalyst systems continues to improve their industrial viability. organic-chemistry.org Cyanide-free methods, while often more complex, are gaining traction due to safety and environmental considerations. nih.gov
Strategic Approaches for Introducing Cyano and Aldehyde Functionalities
The successful synthesis of this compound hinges on the effective introduction of both the cyano and aldehyde groups onto the aromatic ring. The order of these introductions and the specific methods employed are critical.
Electrophilic and Nucleophilic Formylation Techniques
Formylation, the introduction of a formyl group (-CHO), can be achieved through several mechanisms. wikipedia.org
Electrophilic Formylation: These reactions involve the attack of an electron-rich aromatic ring on an electrophilic formylating agent. wikipedia.orgwikipedia.org Common examples include:
Vilsmeier-Haack Reaction: Uses a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate activated aromatic rings. tcichemicals.com
Gattermann-Koch and Gattermann Reactions: Employ carbon monoxide and HCl (Gattermann-Koch) or hydrogen cyanide and HCl (Gattermann) in the presence of a Lewis acid catalyst. wikipedia.orgpurechemistry.org
Rieche Formylation: Utilizes dichloromethyl methyl ether and a Lewis acid, suitable for sterically hindered positions. tcichemicals.comcommonorganicchemistry.com
Nucleophilic Formylation: This approach involves the reaction of an organometallic species (acting as a nucleophile) with a formylating agent. A common method is the lithiation of an aromatic ring followed by quenching with DMF. commonorganicchemistry.com This is particularly useful in directed ortho-metalation strategies where a directing group, such as fluorine, can guide the position of the formylation. researchgate.net
Cyanation Methods for Aromatic Systems
The introduction of a cyano group (-CN) onto an aromatic ring, or cyanation, is a fundamental transformation in organic synthesis.
Rosenmund-von Braun Reaction: This classic method involves the reaction of an aryl halide with copper(I) cyanide at elevated temperatures. organic-chemistry.org While effective, the harsh conditions can limit its applicability.
Palladium-Catalyzed Cyanation: Transition metal-catalyzed cyanations, particularly with palladium, have become widely used due to their milder reaction conditions and broader substrate scope. nih.govorganic-chemistry.org Various cyanide sources can be employed, including potassium hexacyanoferrate(II), which is less toxic than other cyanide salts. organic-chemistry.org
Nickel-Catalyzed Cyanation: Nickel catalysts offer a more cost-effective alternative to palladium for the cyanation of aryl halides. mdpi.com Recent advancements include photoredox-catalyzed nickel reactions that proceed under benign conditions. chinesechemsoc.org
Sandmeyer Reaction: While a classic method for converting an aryl diazonium salt to a nitrile, it is a multi-step process that first requires the formation of the diazonium salt from an aniline (B41778) precursor.
The following table summarizes some of the key reagents used for formylation and cyanation:
| Functional Group Introduction | Method | Key Reagents |
| Formylation | Vilsmeier-Haack | DMF, POCl₃ |
| Gattermann-Koch | CO, HCl, Lewis Acid | |
| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid | |
| Nucleophilic Quench | Organometallic (e.g., organolithium), DMF | |
| Cyanation | Rosenmund-von Braun | CuCN |
| Palladium-Catalyzed | Pd catalyst, Cyanide source (e.g., K₄[Fe(CN)₆], Zn(CN)₂) | |
| Nickel-Catalyzed | Ni catalyst, Cyanide source |
Precursor Chemical Transformation Studies
The synthesis of this compound is primarily achieved through the chemical modification of carefully selected precursor molecules. These transformations involve specific functional group interconversions and are highly dependent on optimized reaction conditions for success.
Functional Group Interconversions Leading to this compound
The creation of the target molecule relies on the efficient conversion of existing functional groups on a benzene (B151609) ring scaffold into the required ortho-cyano and para-fluoro arrangement relative to the aldehyde group. Key interconversions include cyanation of halogenated precursors and the formation of the aldehyde moiety.
One of the most common strategies involves the nucleophilic aromatic substitution or metal-catalyzed cyanation of a halogenated benzaldehyde precursor. For instance, a precursor such as 2-chloro-4-fluorobenzaldehyde (B1630644) or 2-bromo-4-fluorobenzaldehyde (B1271550) can undergo a cyanation reaction. This process substitutes the halogen atom at the 2-position with a cyano group. Common cyanide sources for this transformation include copper(I) cyanide in nucleophilic substitution reactions or other cyanide salts in palladium-catalyzed cross-coupling reactions.
Another potential functional group interconversion is the selective reduction of a nitrile group. In a precursor molecule like 4-fluoro-1,2-dicyanobenzene, one of the two nitrile groups could be selectively reduced to an aldehyde. Reagents such as Diisobutylaluminium hydride (DIBAL-H) are known to be capable of reducing nitriles to imines, which are then hydrolyzed upon workup to yield the corresponding aldehyde. imperial.ac.uk
The aldehyde functional group itself can be formed from other precursors. A common industrial method for aldehyde synthesis involves the hydrolysis of a gem-dihalide. For example, a precursor like 2-cyano-4-fluoro-1-(dichloromethyl)benzene could be hydrolyzed under controlled conditions to produce this compound. A similar hydrolysis is used in the synthesis of the related precursor, 2-chloro-4-fluorobenzaldehyde, from 2-chloro-4-fluoro-1-(dichloromethyl)toluene. google.com
Optimization of Reaction Conditions and Catalyst Systems
The efficiency, yield, and purity of this compound synthesis are critically influenced by reaction parameters such as temperature, solvent choice, and the catalyst system employed.
For syntheses involving nucleophilic aromatic substitution (halogen exchange), reaction conditions are carefully controlled to maximize yield and minimize side reactions. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can help stabilize intermediates. Temperatures for these reactions are typically elevated, often in the range of 80–120°C, to improve reaction kinetics.
Catalysts are crucial in facilitating these transformations. In halogen exchange reactions, phase-transfer catalysts such as quaternary ammonium (B1175870) or phosphonium (B103445) salts are frequently used to enhance the reaction rate and yield. googleapis.com For example, tetrabutylammonium (B224687) bromide has been effectively used as a catalyst in the synthesis of halogenated benzaldehydes. google.com
In metal-catalyzed cyanation reactions, palladium complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often employed. The optimization of these systems may involve tuning the catalyst loading and the use of co-catalysts to suppress undesired side reactions, such as homocoupling.
The table below summarizes key parameters that are typically optimized for the synthesis of fluorinated and cyanated benzaldehydes.
| Parameter | Condition/Reagent | Purpose/Effect | Citation |
| Temperature | 70 - 120 °C | Improves reaction kinetics but may increase side products if too high. | google.com |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Stabilizes intermediates and improves nucleophilicity. | |
| Catalyst (Halogen Exchange) | Quaternary ammonium/phosphonium salts (e.g., Tetrabutylammonium bromide) | Facilitates halogen exchange and improves yields. | google.com |
| Catalyst (Cyanation) | Palladium complexes (e.g., Pd(PPh₃)₄) | Enhances cross-coupling efficiency for cyanide introduction. | |
| Cyanide Source | Copper(I) Cyanide, other metal cyanides | Provides the cyano group for substitution. | |
| Reaction Time | 2 - 15 hours | Varies depending on the specific reaction pathway and conditions. | googleapis.com |
Research findings indicate that careful selection and optimization of these conditions are paramount. For instance, in the preparation of 2-chloro-4-fluorobenzaldehyde, a yield of 98.1% was achieved by using tetrabutylammonium bromide as a catalyst at 70°C. google.com Such optimization studies provide a clear pathway for the efficient industrial-scale production of this compound and its precursors.
Reactivity and Derivatization Chemistry of 2 Cyano 4 Fluorobenzaldehyde
Aldehyde Group Reactivity
The aldehyde group (-CHO) is the most reactive site for many chemical transformations of 2-Cyano-4-fluorobenzaldehyde. Its carbonyl carbon is highly electrophilic, a characteristic that is further amplified by the electron-withdrawing effects of the cyano and fluoro substituents on the benzene (B151609) ring. This enhanced electrophilicity makes it particularly susceptible to attack by nucleophiles.
Nucleophilic addition is a fundamental reaction of aldehydes. youtube.com A nucleophile attacks the partially positive carbonyl carbon, leading to the cleavage of the carbon-oxygen pi bond and the formation of a tetrahedral intermediate. youtube.com This intermediate is then typically protonated to yield an alcohol.
The general mechanism for this reaction is as follows:
A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the aldehyde.
The π-bond of the carbonyl group breaks, and the electrons are transferred to the oxygen atom, forming an alkoxide intermediate.
Protonation of the alkoxide, usually by adding a weak acid or water during workup, yields the final addition product.
Due to the electronic properties of this compound, it readily undergoes nucleophilic addition with a variety of nucleophiles, including Grignard reagents, organolithium compounds, and cyanide ions. These reactions are crucial for introducing new carbon-carbon bonds and synthesizing more complex molecular architectures.
The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding (2-Cyano-4-fluorophenyl)methanol. This transformation is a key step in the synthesis of various pharmaceutical intermediates and fine chemicals. The choice of reducing agent and reaction conditions is critical to ensure selectivity, preserving the cyano group and the aromatic ring.
Metal hydrides are common reagents for the reduction of aldehydes due to their high efficiency and selectivity. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for converting this compound to its corresponding benzyl (B1604629) alcohol.
Sodium borohydride is a milder reducing agent, typically used in protic solvents like ethanol (B145695) or methanol. It is highly selective for aldehydes and ketones and will not reduce the nitrile group under standard conditions. Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). While it can reduce nitriles, careful control of reaction conditions (e.g., low temperature) allows for the selective reduction of the aldehyde.
| Reducing Agent | Solvent | Typical Conditions | Product |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Room Temperature | (2-Cyano-4-fluorophenyl)methanol |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF/Diethyl Ether | 0°C to Room Temperature | (2-Cyano-4-fluorophenyl)methanol |
Catalytic hydrogenation is another important method for the reduction of aldehydes. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel.
This method is often considered a "greener" alternative to metal hydride reductions. By selecting the appropriate catalyst and adjusting the temperature and pressure, the aldehyde group can be reduced with high selectivity. Under controlled conditions, catalytic hydrogenation typically reduces the aldehyde faster than the nitrile, allowing for the isolation of (2-Cyano-4-fluorophenyl)methanol in good yield.
Condensation reactions involving the aldehyde group are fundamental for forming new carbon-carbon bonds. These reactions typically involve the reaction of the aldehyde with a nucleophile, followed by the elimination of a small molecule, usually water.
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene (B1212753) compound. bas.bgrsc.org Active methylene compounds possess a CH₂ group flanked by two electron-withdrawing groups (e.g., -CN, -COOR, -COR), which makes the methylene protons acidic.
In this reaction, this compound serves as the electrophilic carbonyl component. The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or its salt, which facilitates the deprotonation of the active methylene compound to form a carbanion nucleophile. This carbanion then attacks the aldehyde, leading to an aldol-type adduct that subsequently dehydrates to yield a stable α,β-unsaturated product. The products of this reaction are valuable intermediates in the synthesis of pharmaceuticals, dyes, and polymers. bas.bg
| Active Methylene Compound | Catalyst | Product |
|---|---|---|
| Malononitrile | Piperidine | 2-((2-Cyano-4-fluorophenyl)methylene)malononitrile |
| Ethyl Cyanoacetate | Piperidine/Acetic Acid | Ethyl 2-cyano-3-(2-cyano-4-fluorophenyl)acrylate |
| Cyanoacetic Acid | Ammonium (B1175870) Acetate | 2-Cyano-3-(2-cyano-4-fluorophenyl)acrylic acid |
Condensation Reactions
Biginelli and Related Multicomponent Condensations
The Biginelli reaction is a well-established multicomponent reaction that involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). iau.irnih.govwikipedia.org These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. unair.ac.idnih.gov
Given the presence of the aldehyde group, this compound is a suitable substrate for the Biginelli reaction. The electron-withdrawing cyano and fluoro substituents on the aromatic ring can influence the reaction rate and yield. Generally, aromatic aldehydes with electron-withdrawing groups are known to participate effectively in this transformation. The reaction proceeds through a series of steps, initiated by the condensation of the aldehyde with urea to form an acyliminium ion intermediate. This is followed by the nucleophilic addition of the enolate of the β-ketoester and subsequent cyclization and dehydration to afford the final dihydropyrimidine (B8664642) product. wikipedia.orgillinois.edu
A variety of catalysts, including Brønsted and Lewis acids, can be employed to promote the Biginelli reaction. ias.ac.in The reaction conditions can be optimized in terms of solvent, temperature, and catalyst to achieve high yields of the desired products. unair.ac.id
Table 1: Representative Biginelli Reaction with a Substituted Benzaldehyde (B42025)
| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst | Solvent | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol | 58-62 |
| 4-Nitrobenzaldehyde | Ethyl cyanoacetate | Urea | TMSCl | Acetonitrile | High |
| This compound | Ethyl acetoacetate | Urea | Acid Catalyst | Ethanol | Expected |
This table presents a representative example of the Biginelli reaction and expected participation of this compound based on known reactivity of similar substrates.
Reaction with Amines for Imine Formation
The aldehyde functional group of this compound readily reacts with primary amines to form imines, also known as Schiff bases. youtube.comnih.gov This condensation reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. orgsyn.org The reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium towards the product. researchgate.net
The rate of imine formation can be influenced by the electronic properties of the substituents on the benzaldehyde ring. The electron-withdrawing cyano and fluoro groups in this compound are expected to enhance the electrophilicity of the carbonyl carbon, thus facilitating the initial nucleophilic attack by the amine. The reaction is often catalyzed by either acid or base. youtube.com
Table 2: Representative Imine Formation Reaction
| Aldehyde | Amine | Catalyst | Solvent | Product |
| This compound | Aniline (B41778) | Acetic Acid (cat.) | Ethanol | N-(2-cyano-4-fluorobenzylidene)aniline |
| This compound | Benzylamine | None | Toluene | N-(2-cyano-4-fluorobenzylidene)-1-phenylmethanamine |
This table illustrates the expected outcome of the reaction of this compound with primary amines to form imines.
Cyano Group Transformations
Hydrolysis to Carboxylic Acid Derivatives
The cyano group of this compound can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. leah4sci.combeilstein-journals.org Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.
Under basic conditions, the nitrile is treated with an aqueous solution of a base, like sodium hydroxide. This initially forms the carboxylate salt, which can then be protonated in a separate acidic workup step to yield the free carboxylic acid. The choice between acidic and basic hydrolysis can depend on the compatibility of other functional groups in the molecule with the reaction conditions.
Nitrile Reduction to Amines
The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents. wikipedia.org Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are highly effective for this transformation, converting the nitrile to the corresponding amine in good yield. leah4sci.commasterorganicchemistry.comresearchgate.net The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to quench the excess reagent and liberate the amine product. orgsyn.org
Alternatively, catalytic hydrogenation can be employed for the reduction of nitriles. wikipedia.orggoogle.comsemanticscholar.org This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide. rsc.org Catalytic hydrogenation is often considered a "greener" alternative to metal hydride reductions.
Cycloaddition Reactions Involving the Nitrile Moiety
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, acting as a 2π component. One of the most common examples is the 1,3-dipolar cycloaddition with nitrile oxides to form 1,2,4-oxadiazoles or with azides to form tetrazoles. nih.govresearchgate.netnih.govmdpi.com These reactions provide a powerful tool for the synthesis of five-membered heterocyclic rings.
While the nitrile group is generally less reactive as a dienophile in Diels-Alder reactions compared to activated alkenes or alkynes, it can participate in intramolecular versions of this reaction. youtube.comwikipedia.orgorganic-chemistry.orgnih.govsigmaaldrich.com The presence of electron-withdrawing groups on the aromatic ring of this compound could potentially influence the reactivity of the nitrile group in such cycloadditions.
Aromatic Ring and Fluorine Atom Reactivity
The aromatic ring of this compound is electron-deficient due to the strong electron-withdrawing effects of both the ortho-cyano group and the para-aldehyde group relative to the fluorine atom. This electronic feature makes the fluorine atom highly susceptible to nucleophilic aromatic substitution (SNAr). wuxiapptec.comnih.gov In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The departure of the fluoride (B91410) ion restores the aromaticity of the ring.
The rate of SNAr is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group, as they can effectively stabilize the negative charge of the Meisenheimer intermediate. In this compound, both the cyano and aldehyde groups are in positions that activate the fluorine atom for nucleophilic displacement. A wide variety of nucleophiles, including amines (e.g., piperidine), alkoxides (e.g., sodium methoxide), and thiolates, can be used to displace the fluorine atom, providing a versatile method for the synthesis of a diverse range of substituted benzaldehyde derivatives. nih.govmdpi.comrsc.org
Table 3: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions
| Substrate | Nucleophile | Solvent | Product |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Aprotic Solvents | 1-(2,4-Dinitrophenyl)piperidine |
| 4-Nitrobenzonitrile | Sodium methoxide | DMSO | 4-Methoxy-3-nitrobenzonitrile |
| This compound | Piperidine | DMSO | 2-Cyano-4-(piperidin-1-yl)benzaldehyde |
| This compound | Sodium methoxide | Methanol | 2-Cyano-4-methoxybenzaldehyde |
This table includes examples of SNAr reactions on activated fluoroarenes and the expected products for this compound.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The benzene ring in this compound is highly activated for nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing effects of the cyano (-CN) and aldehyde (-CHO) groups, which are located ortho and meta, respectively, to the fluorine atom. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. chemistrysteps.comnih.gov The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the carbon atom bearing the fluorine, followed by the elimination of the fluoride ion to restore aromaticity. chemistrysteps.com
The fluorine atom is an excellent leaving group in SNAr reactions, often showing greater reactivity than other halogens in this context. The presence of two activating groups makes the fluorine atom at the C4 position particularly labile and susceptible to displacement by a variety of nucleophiles. chemistrysteps.com Common nucleophiles used in these reactions include alkoxides, phenoxides, amines, and thiols. chemistrysteps.comresearchgate.net For instance, the reaction of similar 4-fluoro-substituted aromatic compounds with nucleophiles like secondary amines or phenols proceeds efficiently, often catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.netmdpi.com
| Nucleophile | Reagent Example | Potential Product | Reaction Conditions |
|---|---|---|---|
| Amine | Pyrrolidine | 2-Cyano-4-(pyrrolidin-1-yl)benzaldehyde | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMSO, Acetonitrile), heat. mdpi.com |
| Phenoxide | 4-Methoxyphenol | 2-Cyano-4-(4-methoxyphenoxy)benzaldehyde | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMSO), heat. researchgate.net |
| Alkoxide | Sodium Methoxide | 2-Cyano-4-methoxybenzaldehyde | Methanol, heat. |
| Thiolate | Sodium thiophenolate | 2-Cyano-4-(phenylthio)benzaldehyde | Polar aprotic solvent (e.g., DMF). |
Halogen-Fluorine Exchange Mechanisms in Related Benzaldehydes
The Halogen-Fluorine Exchange, or Halex reaction, is a crucial industrial method for synthesizing aryl fluorides from the corresponding aryl chlorides or bromides. google.comwikipedia.orgacsgcipr.org This process is a specific type of nucleophilic aromatic substitution where a fluoride ion acts as the nucleophile to displace another halogen. acsgcipr.org The reaction is particularly effective for aromatic rings that are activated by electron-withdrawing groups, such as the nitro group. wikipedia.org
The mechanism is a classic SNAr pathway. chemtube3d.com It is typically performed at high temperatures (150-250 °C) in polar aprotic solvents like DMSO, dimethylformamide (DMF), or sulfolane. wikipedia.orgacsgcipr.org Anhydrous potassium fluoride (KF) is a common, cost-effective source of fluoride, though more soluble sources like cesium fluoride (CsF) or tetra-alkylammonium fluorides may also be used. wikipedia.orgchemtube3d.com In some cases, phase-transfer catalysts are employed to enhance the solubility and reactivity of the fluoride salt. google.com For example, the synthesis of 4-fluorobenzaldehyde (B137897) from 4-chlorobenzaldehyde (B46862) can be achieved with high yield and selectivity using spray-dried KF and a tetraphenylphosphonium (B101447) bromide catalyst. researchgate.net
The general steps for the Halex reaction are:
Nucleophilic Attack: The fluoride ion (F⁻) attacks the carbon atom bonded to the leaving halogen (e.g., chlorine).
Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate is formed. The stability of this complex is enhanced by electron-withdrawing groups on the ring.
Elimination of Leaving Group: The leaving group (e.g., chloride ion, Cl⁻) is expelled, and the aromaticity of the ring is restored, yielding the fluorinated benzaldehyde.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on the this compound ring is significantly disfavored due to the powerful deactivating effects of the aldehyde and cyano groups. quora.comlibretexts.org Both -CHO and -CN groups are strong electron-withdrawing groups that deactivate the ring towards attack by electrophiles by reducing its electron density. libretexts.org Conversely, the fluorine atom is also deactivating due to its inductive electron withdrawal, but it can donate electron density through resonance. libretexts.orgyoutube.com
The directing effects of the substituents are crucial in determining the position of any potential substitution.
Aldehyde (-CHO) group: Strongly deactivating and a meta-director. libretexts.org
Cyano (-CN) group: Strongly deactivating and a meta-director. quora.comlibretexts.org
Fluoro (-F) group: Weakly deactivating but an ortho, para-director due to resonance stabilization of the intermediate carbocation (sigma complex). youtube.com
In this compound, the substituents exert competing influences on the available positions for electrophilic attack (C3, C5, and C6).
The aldehyde at C1 directs meta to C3 and C5.
The cyano group at C2 directs meta to C4 (already substituted) and C6.
The fluorine at C4 directs ortho to C3 and C5.
The powerful meta-directing influence of the cyano group strongly favors substitution at the C6 position. The aldehyde and fluorine groups both direct towards C3 and C5. However, the cumulative deactivating effect of all three substituents makes electrophilic aromatic substitution reactions on this substrate very difficult to achieve under standard conditions. libretexts.org
| Substituent | Position | Effect on Reactivity | Directing Influence | Favored Positions |
|---|---|---|---|---|
| -CHO (Aldehyde) | C1 | Strongly Deactivating | Meta | C3, C5 |
| -CN (Cyano) | C2 | Strongly Deactivating | Meta | C4 (blocked), C6 |
| -F (Fluoro) | C4 | Weakly Deactivating | Ortho, Para | C3, C5 (ortho), C1 (para, blocked) |
Applications of 2 Cyano 4 Fluorobenzaldehyde in Advanced Organic Synthesis
Building Block for Heterocyclic Systems
The strategic placement of reactive functional groups on the benzaldehyde (B42025) ring makes 2-cyano-4-fluorobenzaldehyde an ideal substrate for the synthesis of various heterocyclic compounds. These cyclic structures are foundational to many biologically active molecules. 1,3-Dipolar cycloaddition reactions, for instance, represent a powerful method for constructing five-membered rings, and the presence of electron-withdrawing groups like cyano and fluoro can enhance the reactivity of the aldehyde in such transformations. rsc.org
Pyridazinone and its derivatives are an important class of nitrogen-containing heterocycles recognized for their wide range of biological activities, including anti-inflammatory and anticancer properties. researchgate.net Research has demonstrated the utility of fluorinated benzaldehydes in creating these scaffolds. For example, novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives have been synthesized by reacting precursors with compounds like 4-fluorobenzaldehyde (B137897). researchgate.net These reactions often involve condensation steps to form the core pyridazinone ring structure. The resulting derivatives have been evaluated for their anti-inflammatory potential, with some compounds showing significant activity. researchgate.net
Table 1: Synthesis of Pyridazinone Derivatives
| Starting Material | Reagent | Resulting Scaffold | Reported Application |
|---|---|---|---|
| O-formylbenzoic acid derivative | Dimethyl phosphite, Hydrazines | Pyridazinone derivative | Antineoplastic agents patsnap.com |
Dihydropyrimidines (DHPMs) are another class of heterocycles with significant therapeutic interest. The Biginelli reaction, a multicomponent reaction, is a classic and efficient method for synthesizing these structures. nih.gov Studies have successfully employed fluorinated benzaldehydes, such as 4-fluorobenzaldehyde, in the Biginelli reaction alongside other components like β-dicarbonyl compounds and urea (B33335) or thiourea (B124793). nih.govtandfonline.com For instance, dihydropyrimidinones and dihydropyrimidinethiones have been generated from the Biginelli reactions of benzaldehydes. nih.gov These DHPMs can then serve as common intermediates for further modifications to create a diverse library of related compounds, including biaryl-substituted dihydropyrimidinones and thiazolopyrimidines. nih.gov
Table 2: Biginelli Reaction for Dihydropyrimidine (B8664642) Synthesis
| Aldehyde Component | Other Reactants | Key Reaction | Resulting Scaffold |
|---|---|---|---|
| Perfluorooctanesulfonyl-attached benzaldehydes | Urea/Thiourea, β-dicarbonyl compound | Biginelli Reaction | Dihydropyrimidinones/thiones nih.gov |
The reactivity of this compound extends to the synthesis of a variety of other nitrogen-containing heterocycles, which are prevalent in many pharmaceutical compounds. nih.gov
Imidazolidines : Imidazolidine derivatives, such as thioxo-imidazolidines, have been prepared through condensation reactions involving 4-fluorobenzaldehyde. ingentaconnect.com These syntheses can involve multiple steps, starting with the formation of a core imidazolidinone ring, which is then reacted with the aldehyde. ingentaconnect.comscholaris.ca
Thiazolidines : Thiazolidine-based structures, particularly thiazolidinediones, are key components in certain medications. The synthesis of these heterocycles can involve a Knoevenagel condensation of a thiazolidinedione with an appropriate benzaldehyde. beilstein-journals.org For example, the reaction between 4-fluorobenzaldehyde and thiazolidinedione is a step in the synthesis of precursors to the antidiabetic drug rosiglitazone. beilstein-journals.org Other thiazolidin-4-one derivatives with potential antioxidant activity have also been prepared using 4-fluorobenzaldehyde as a starting material. researchgate.net The synthesis often involves a one-pot, three-component cyclocondensation reaction. researchgate.netnih.gov
Precursor for Complex Pharmaceutical Intermediates
This compound is a highly valued intermediate in the pharmaceutical industry due to its role as a building block for synthesizing complex, biologically active molecules. chemimpex.comguidechem.com Its unique combination of functional groups allows for its incorporation into diverse molecular frameworks designed to interact with specific biological targets. chemimpex.comlookchem.com
The compound and its isomers are key starting materials for a range of pharmaceutical candidates. chemimpex.compharmaffiliates.com For example, 4-cyano-2-fluorobenzyl alcohol, derived from the corresponding aldehyde, is a crucial intermediate for synthesizing drugs such as S1P1 receptor agonists and treatments for Alzheimer's disease. google.com The synthesis of the antidiabetic drug Rosiglitazone involves a multi-step process where 4-fluorobenzaldehyde is reacted with N-methylethanolamine-substituted pyridine (B92270) to form a key intermediate, 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde. patsnap.combeilstein-journals.org This intermediate is then further reacted with thiazolidinedione. beilstein-journals.org
The utility of this aldehyde is also seen in the synthesis of pyrrole (B145914) derivatives through reactions like the Paal-Knorr pyrrole synthesis, a method used to construct substituted pyrroles which are themselves important pharmacophores. nih.gov
Development of Agrochemical and Specialty Chemical Compounds
Beyond pharmaceuticals, this compound and its related isomers are important intermediates in the agrochemical and specialty chemical sectors. guidechem.com Its structural features are leveraged to develop new pesticides, herbicides, and other crop protection agents. chemimpex.combiosynth.com The presence of the cyano and fluoro groups can influence the biological properties and reactivity of the final agrochemical product. biosynth.com
In the realm of specialty chemicals, the reactivity and stability of fluorinated benzaldehydes make them valuable precursors for producing materials such as dyes and pigments. lookchem.com The compound is also utilized in research and development to explore new synthetic pathways and to create novel materials with specific electronic or optical properties for applications in materials science. lookchem.com
Spectroscopic Characterization and Structural Elucidation of 2 Cyano 4 Fluorobenzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
One-dimensional (1D) NMR spectroscopy provides fundamental information on the chemical environment of protons and carbons. However, for an unambiguous assignment of all signals and to determine the complete molecular framework, especially in complex derivatives, two-dimensional (2D) NMR experiments are indispensable. emerypharma.come-bookshelf.de These techniques reveal correlations between different nuclei, allowing for a step-by-step assembly of the molecular puzzle. e-bookshelf.de
¹H-¹H Correlation Spectroscopy (COSY): The COSY experiment is fundamental for identifying protons that are spin-spin coupled, typically those on adjacent carbon atoms. emerypharma.com The spectrum displays cross-peaks connecting the signals of coupled protons, which allows for the mapping of proton-proton networks within a molecule. emerypharma.com In the context of 2-Cyano-4-fluorobenzaldehyde derivatives, COSY is crucial for assigning protons within aliphatic chains or modified aromatic systems where the substitution pattern might be ambiguous from the 1D spectrum alone. soton.ac.ukbeilstein-journals.orgnih.gov
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): The HSQC or HMQC experiment maps direct, one-bond correlations between protons and the carbons they are attached to. Each cross-peak in the 2D spectrum links a specific proton signal to its corresponding carbon signal. This technique is instrumental in assigning the carbon signals in the ¹³C NMR spectrum based on the more easily assigned proton spectrum. soton.ac.uknih.gov
A summary of the application of these 2D NMR techniques is presented in the table below.
| Technique | Type of Correlation | Primary Application in Characterizing this compound & Derivatives |
| COSY | ¹H – ¹H (through 2-3 bonds) | Identify neighboring protons; trace out spin systems in the aromatic ring and substituents. emerypharma.com |
| HSQC/HMQC | ¹H – ¹³C (through 1 bond) | Directly link each proton to its attached carbon atom for unambiguous carbon assignment. soton.ac.uknih.gov |
| HMBC | ¹H – ¹³C (through 2-4 bonds) | Connect molecular fragments across non-protonated atoms (e.g., quaternary carbons, CN, C=O); establish the overall carbon backbone. e-bookshelf.dersc.org |
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, with a molecular formula of C₈H₄FNO, the calculated molecular weight is 149.12 g/mol . sigmaaldrich.com In mass spectrometry, this would be observed as the molecular ion peak (M⁺•) or, more commonly with soft ionization techniques, as a protonated molecule [M+H]⁺ at m/z 150.13. Soft ionization methods like MALDI-TOF are also used for derivatives, which can show adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. rsc.org
The fragmentation pattern in electron ionization (EI) mass spectrometry is predictable and provides a fingerprint of the molecule's structure. acdlabs.com The stability of the aromatic ring typically results in a prominent molecular ion peak. libretexts.org The fragmentation is dictated by the functional groups present:
Aldehyde Group: Cleavage of bonds adjacent to the carbonyl group can lead to the loss of a hydrogen atom (resulting in an [M-1]⁺ peak) or the entire formyl radical ([M-29]⁺, loss of CHO). libretexts.org A fragment corresponding to [COH]⁺ at m/z 29 may also be observed. acdlabs.com
Fluoro-Substituent: The carbon-fluorine bond is very strong, so the loss of a fluorine atom from the molecular ion is generally not a favored fragmentation pathway compared to the loss of other halogens like chlorine or bromine. nih.gov
Aromatic Ring: A common fragment observed for related compounds is the 4-fluorophenyl cation (C₆H₄F⁺) at m/z 95, which would arise from the loss of the aldehyde and cyano groups. researchgate.net
A table of expected key fragments for this compound is provided below.
| Fragment Ion | m/z (Nominal) | Proposed Loss from Molecular Ion (m/z 149) | Notes |
| [C₈H₄FNO]⁺• | 149 | - | Molecular Ion (M⁺•) |
| [C₈H₃FNO]⁺ | 148 | H• | Loss of the aldehydic hydrogen libretexts.org |
| [C₇H₄FN]⁺• | 122 | CHO• | Loss of the formyl group libretexts.org |
| [C₆H₄F]⁺ | 95 | C₂HO, CN | Formation of the stable 4-fluorophenyl cation researchgate.net |
Electronic Absorption and Emission Spectroscopy (UV-Vis)
UV-Visible spectroscopy investigates the electronic transitions within a molecule. The structure of this compound contains a benzene (B151609) ring substituted with an aldehyde (-CHO), a cyano (-CN), and a fluorine (-F) group. The aromatic ring and the unsaturated cyano and carbonyl groups act as chromophores, which are responsible for the absorption of UV light.
The UV-Vis spectrum is expected to show absorptions corresponding to π→π* transitions, characteristic of the aromatic system, and n→π* transitions, associated with the non-bonding electrons of the oxygen atom in the aldehyde group. The substitution of the benzene ring with both electron-withdrawing groups (aldehyde and cyano) influences the energy of these transitions and thus the position of the absorption maxima (λ_max). nih.govacs.org
For derivatives, changes in conjugation, planarity, or the introduction of strong donor or acceptor groups can lead to significant shifts in the absorption spectra. acs.orgmdpi.com For example, extending the π-system often results in a bathochromic (red) shift to longer wavelengths. mdpi.com In the solid state, intermolecular interactions can lead to the formation of aggregates (e.g., J-aggregates), which also cause a red shift in the absorption spectrum. mdpi.com
While the parent compound's primary use is as a synthetic intermediate, studies on related difluorobenzaldehydes have shown that these molecules can exhibit T₁(n, π) phosphorescence and weak S₁(n,π) delayed fluorescence in the vapor phase. researchgate.net This indicates that derivatives of this compound may also possess interesting photophysical properties, such as fluorescence, which is a critical property for materials used in optical devices. mdpi.commdpi.com UV-Vis spectroscopy is also a practical tool for monitoring the progress of reactions involving these compounds, such as in Knoevenagel condensations. rsc.org
X-ray Crystallography for Solid-State Structural Analysis
Analysis of derivatives formed from 4-fluorobenzaldehyde (B137897) reveals common packing features driven by hydrogen bonding. For example, the crystal structure of 2-(4-fluorophenyl)-2,3–dihydroquinazolin-4(1H)-one, a derivative, shows that molecules form dimers through N-H···O hydrogen bonds. researchgate.net Similarly, cyanohydrin derivatives of 4-fluorobenzaldehyde have had their absolute configurations confirmed by X-ray analysis. ekb.eg In the crystal structure of (E)-2-Cyano-N′-(1,2,3,4-tetrahydronaphthalen-1-ylidene)acetohydrazide, inversion dimers are formed via N—H···O hydrogen bonds, creating distinct R²₂(8) ring motifs, which are then linked into chains by C—H···N interactions. researchgate.net
These studies highlight the importance of hydrogen bonds and other weak interactions (e.g., C-H···π) in directing the solid-state assembly of these molecules. researchgate.netresearchgate.net The data obtained from X-ray crystallography, such as unit cell dimensions and space group symmetry, are crucial for understanding the material's properties.
A summary of crystallographic data for several derivatives is presented below.
| Compound/Derivative | Crystal System | Space Group | Key Structural Features / Interactions | Reference |
| 2-(4-fluorophenyl)-2,3–dihydroquinazolin-4(1H)-one | Monoclinic | P2₁/c | N-H···O hydrogen bonding forms dimers with an R²₂(8) ring motif. | researchgate.net |
| 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol | Monoclinic | P2₁/n | Intermolecular O-H···N hydrogen bonding between molecules. | benthamopen.com |
| (E)-ethyl-4-(5-bromo-2-hydroxybenzylidene amino)benzoate | Triclinic | P1 | - | researchgate.net |
| (E)-2-Cyano-N′-(1,2,3,4-tetrahydronaphthalen-1-ylidene)acetohydrazide | Monoclinic | P2₁/c | N-H···O hydrogen bonds create R²₂(8) loops; chains formed by C-H···N bonds. | researchgate.net |
Computational Chemistry and Theoretical Investigations of 2 Cyano 4 Fluorobenzaldehyde
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. DFT calculations provide valuable insights into the geometry, conformational stability, electronic structure, and reactivity of chemical compounds. For 2-Cyano-4-fluorobenzaldehyde, DFT studies have been instrumental in elucidating its fundamental characteristics.
Geometry Optimization and Conformational Analysis
Theoretical calculations, particularly at the B3LYP/6-311++G(d,p) level of theory, have been employed to determine the optimized molecular geometry and analyze the conformational landscape of this compound. researchgate.net The presence of the aldehyde and cyano groups introduces the possibility of different conformers, primarily revolving around the orientation of the aldehyde group relative to the benzene (B151609) ring.
Studies on similar substituted benzaldehydes, such as 2-cyanobenzaldehyde, have shown the existence of o-cis and o-trans conformers. cdnsciencepub.com In the case of this compound, the planarity of the molecule is a key feature, with the substituents lying in the plane of the benzene ring. The rotational barrier of the aldehyde group is a critical factor in determining the relative stability of these conformers. cdnsciencepub.com Computational models help in predicting the most stable conformer by calculating the potential energy surface as a function of the dihedral angle between the aldehyde group and the aromatic ring. cdnsciencepub.com For instance, in 2-cyanobenzaldehyde, the o-trans conformer is found to be more stable in non-polar solvents, while the population of the o-cis conformer increases in polar solvents. cdnsciencepub.com The optimized geometric parameters, including bond lengths and angles, obtained from DFT calculations generally show good agreement with experimental data where available, confirming the accuracy of the theoretical models. acs.org
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-C (ring) | 1.38 - 1.40 |
| C-H (ring) | 1.08 |
| C-C (aldehyde) | 1.48 |
| C=O | 1.22 |
| C-C (cyano) | 1.45 |
| C≡N | 1.16 |
| C-F | 1.35 |
| ∠CCC (ring) | 118 - 121 |
| ∠HCC (ring) | 119 - 121 |
| ∠CCO (aldehyde) | 124 |
| ∠H-C-C (aldehyde) | 116 |
| ∠CCC (cyano) | 121 |
| ∠C-C≡N | 179 |
Electronic Structure Calculations (HOMO-LUMO Energy Gaps, Molecular Orbitals)
The electronic properties of this compound are primarily dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial parameter that influences the molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.netekb.eg
DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been used to determine the HOMO and LUMO energy levels of similar molecules. researchgate.net For a related compound, 4-Cyano-3-fluorobenzaldehyde, the HOMO and LUMO energies were calculated to be -7.937 eV and -3.086 eV, respectively, resulting in an energy gap of 4.851 eV. researchgate.net The presence of electron-withdrawing groups like the cyano (-CN) and fluoro (-F) groups generally leads to a lowering of both HOMO and LUMO energy levels. nih.gov The HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. nih.gov The distribution of these orbitals provides insight into the sites susceptible to electrophilic and nucleophilic attack. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net
Table 2: Calculated Electronic Properties of a Related Fluorobenzaldehyde Derivative researchgate.net
| Property | Value (eV) |
| HOMO Energy | -7.937 |
| LUMO Energy | -3.086 |
| HOMO-LUMO Energy Gap | 4.851 |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution and predict the reactive sites of a molecule. researchgate.netresearchgate.net The MEP surface illustrates the electrostatic potential experienced by a positive point charge at various locations on the molecule's surface.
Spectroscopic Property Simulations
Computational methods are also employed to simulate and predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation.
Predicted Vibrational Frequencies
Theoretical vibrational analysis using DFT calculations can predict the infrared (IR) and Raman spectra of this compound. researchgate.net By calculating the harmonic vibrational frequencies at a specific level of theory (e.g., B3LYP/6-311++G(d,p)), a theoretical spectrum can be generated. researchgate.netresearchgate.net These calculated frequencies are often scaled by an appropriate factor to account for anharmonicity and to improve agreement with experimental spectra. researchgate.net
The predicted vibrational modes can be assigned to specific functional groups within the molecule. For instance, characteristic stretching frequencies for the C=O of the aldehyde group, the C≡N of the cyano group, the C-F bond, and various vibrations of the benzene ring can be identified. researchgate.netmdpi.com Comparing the computed vibrational spectra with experimentally recorded FT-IR and FT-Raman spectra helps in the detailed assignment of the observed bands and confirms the molecular structure. researchgate.net
Table 3: Predicted Vibrational Frequencies for Key Functional Groups in a Related Fluorobenzaldehyde Derivative researchgate.net (Note: This table is illustrative of the type of data obtained from DFT calculations for similar molecules.)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| C-H (aldehyde) | ~2850 | Stretching |
| C≡N | ~2230 | Stretching |
| C=O | ~1700 | Stretching |
| C-F | ~1250 | Stretching |
| Benzene Ring | 1600-1400 | C=C Stretching |
Calculated NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. mdpi.com These theoretical calculations can provide valuable assistance in the assignment of experimental NMR spectra. grafiati.com
For this compound, the calculated chemical shifts would be influenced by the electron-withdrawing nature of the cyano and fluoro substituents. The aldehydic proton is expected to have a high chemical shift due to the deshielding effect of the carbonyl group. pdx.edu The aromatic protons and carbons will also exhibit shifts determined by their position relative to the substituents. The carbon atom attached to the fluorine will show a characteristic splitting pattern in the ¹³C NMR spectrum due to C-F coupling. mdpi.com By comparing the calculated chemical shifts with experimental data, a comprehensive understanding of the molecule's electronic environment can be achieved. researchgate.net
Table 4: Illustrative Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for a Substituted Benzaldehyde (B42025) (Note: This is a representative table as specific calculated values for this compound were not found.)
| Atom | Calculated Chemical Shift (ppm) |
| H (aldehyde) | 9.5 - 10.5 |
| H (aromatic) | 7.0 - 8.5 |
| C (aldehyde) | 185 - 195 |
| C (cyano) | 115 - 120 |
| C (aromatic) | 110 - 140 |
| C-F (aromatic) | 160 - 170 (doublet) |
Mechanistic Insights from Computational Modeling
Computational modeling is instrumental in mapping out the complex reaction mechanisms involving this compound. By simulating reactions, chemists can identify intermediates, characterize transition states, and determine the most likely pathways for chemical transformations.
Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to elucidate the step-by-step mechanisms of reactions such as Knoevenagel condensations and Nucleophilic Aromatic Substitutions (SNAr). For this compound, a common synthetic sequence involves an initial condensation at the aldehyde group followed by substitution of the fluorine atom.
Computational studies have proposed a likely reaction pathway where the Knoevenagel condensation occurs first. mdpi.com The resulting product, a more highly activated electron-deficient alkene, is then more susceptible to a subsequent SNAr reaction than the original benzaldehyde. mdpi.com This is because the powerful electron-withdrawing character of the newly formed group, in concert with the existing cyano group, significantly lowers the energy barrier for the nucleophilic attack on the carbon atom bearing the fluorine.
Transition state analysis reveals crucial details about the reaction's stereochemistry and feasibility. For instance, in multi-component reactions, calculations can identify the specific geometry of the transition state, explaining why certain isomers are formed preferentially. Steric hindrance between substituents in the transition state often dictates that the final product adopts a more stable trans-configuration. mdpi.com Furthermore, computational models can compare different mechanistic possibilities, such as a concerted (E2-like) versus a stepwise (E1cB-like) pathway for the elimination of the leaving group in SNAr reactions. For relatively poor leaving groups like fluoride (B91410), a stepwise mechanism is often predicted to be more favorable. nih.gov
The energetic profile of a reaction, which maps the potential energy changes as reactants are converted into products, is a key output of computational modeling. By calculating the Gibbs free energy (ΔG) of reactants, intermediates, transition states, and products, a comprehensive energy diagram can be constructed. This diagram reveals the activation energies (energy barriers) for each step, which determine the reaction rate.
For transformations involving this compound, DFT calculations can quantify the influence of its substituents. The strong electron-withdrawing properties of the cyano and fluoro groups are known to stabilize anionic intermediates formed during nucleophilic attacks, thereby lowering the activation energy of the reaction. nih.gov In a sequential Knoevenagel-SNAr reaction, the energetic profile would show that the activation energy for the SNAr step is significantly lower for the Knoevenagel adduct compared to the starting aldehyde, confirming the enhanced reactivity of the intermediate. mdpi.com
The following table presents a hypothetical but representative energetic profile for a two-step reaction sequence involving this compound, illustrating how computational data can be used to compare reaction pathways.
| Reaction Step | Species | Relative Gibbs Free Energy (ΔG) | Activation Energy (ΔG‡) |
|---|---|---|---|
| Step 1: Knoevenagel Condensation | Reactants (Aldehyde + Nucleophile) | 0.0 | 15.2 |
| Transition State 1 | +15.2 | ||
| Intermediate (Knoevenagel Adduct) | -5.5 | - | |
| Step 2: Nucleophilic Aromatic Substitution | Intermediate + Nucleophile | -5.5 | 12.8 |
| Transition State 2 | +7.3 | ||
| Final Product | -15.0 | - |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions
Molecular Dynamics (MD) simulations provide a cinematic view of molecular behavior, tracking the movements of atoms over time. bonvinlab.orgnih.gov This technique is invaluable for understanding the conformational flexibility of this compound and its interactions with its environment, such as solvent molecules. rsc.orgmdpi.com An MD simulation generates an ensemble of structures, revealing the most populated and energetically favorable conformations. cresset-group.comarxiv.org
For this compound, a key area of interest is the rotational freedom of the aldehyde (-CHO) and cyano (-CN) groups relative to the benzene ring. MD simulations can map the potential energy surface associated with the rotation around the C-C bonds connecting these groups to the ring. nih.gov This analysis identifies the most stable conformers (e.g., whether the aldehyde's oxygen atom is oriented towards or away from the cyano group) and the energy barriers separating them.
Furthermore, MD simulations can be performed with explicit solvent molecules to study how intermolecular interactions influence conformational preferences. researchgate.netmdpi.com By running simulations in different solvents (e.g., a polar solvent like dimethyl sulfoxide (B87167) versus a non-polar solvent like toluene), one can observe how hydrogen bonding and dipole-dipole interactions with the solvent affect the rotational equilibrium of the functional groups. rsc.org This information is critical for understanding reaction outcomes in different media.
| Dihedral Angle | Definition | Predicted Low-Energy Conformation (degrees) | Simulated Environment |
|---|---|---|---|
| θ1 (Aldehyde) | C(2)-C(1)-C(aldehyde)-O | ~180 (Planar, anti-periplanar) | Gas Phase |
| θ1 (Aldehyde) | C(2)-C(1)-C(aldehyde)-O | ~175 (Slightly twisted) | Polar Solvent (e.g., DMSO) |
| θ2 (Cyano) | C(1)-C(2)-C(cyano)-N | ~180 (Planar, anti-periplanar) | Gas Phase |
| θ2 (Cyano) | C(1)-C(2)-C(cyano)-N | ~180 (Planar, stable) | Polar Solvent (e.g., DMSO) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. d-nb.info This method is pivotal in modern drug design for predicting the potency of new, unsynthesized molecules, thereby prioritizing synthetic efforts. imist.ma
For this compound, QSAR can guide the design of new derivatives with enhanced biological or material properties. The process begins by creating a library of derivatives where the substituents are systematically varied. The biological activity (e.g., IC₅₀ value against a specific enzyme) of these compounds is measured experimentally.
Next, a wide range of molecular descriptors is calculated for each derivative. These descriptors quantify various aspects of the molecule's structure, including:
Electronic properties: Dipole moment, partial charges, HOMO/LUMO energies.
Steric properties: Molecular weight, volume, surface area.
Hydrophobic properties: LogP (the octanol-water partition coefficient).
Topological properties: Indices that describe molecular branching and connectivity.
Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is developed that links a combination of these descriptors to the observed biological activity. ajchem-a.com A robust QSAR model, validated through rigorous statistical tests, can then be used to predict the activity of virtual derivatives based solely on their calculated descriptors. ajchem-a.comnih.gov This allows chemists to screen large virtual libraries and identify candidates with the highest predicted activity for synthesis. For instance, a QSAR model might reveal that increasing the hydrophobicity at a certain position while maintaining a specific electronic profile on the ring enhances the desired activity. scirp.org
| Hypothetical QSAR Equation | |
|---|---|
| pIC₅₀ = 0.65 * LogP - 0.21 * (Dipole Moment) + 0.05 * (Molecular Surface Area) + 2.54 | |
| Descriptor | Structural Property Represented |
| LogP | Hydrophobicity / Lipophilicity |
| Dipole Moment | Overall molecular polarity (Electronic) |
| Molecular Surface Area | Size and shape (Steric) |
Biological and Biomedical Research Applications of 2 Cyano 4 Fluorobenzaldehyde Derivatives
Enzyme Inhibition Studies
Aldehyde Dehydrogenase (ALDH) Inhibition Potential
The aldehyde dehydrogenase (ALDH) superfamily of enzymes is critical for various cellular functions, including the detoxification of aldehydes. mdpi.com High ALDH activity is linked to cancer stem cell characteristics and chemoresistance, making ALDH enzymes, particularly the ALDH1A subfamily, promising targets for cancer therapy. researchgate.net
Research into ALDH inhibitors has explored various molecular scaffolds. While direct studies on 2-Cyano-4-fluorobenzaldehyde derivatives are not extensively documented, research on analogous structures provides insight into their potential. For instance, 4-(Diethylaminobenzaldehyde) (DEAB) is a well-known reversible, pan-inhibitor of ALDH isoforms. medchemexpress.comresearchgate.net Studies on DEAB analogues have sought to create more selective and potent inhibitors. researchgate.net Similarly, disulfiram, an inhibitor of ALDH1, has been modified to create derivatives with greater selectivity. mdpi.commedchemexpress.com One such derivative, featuring p-fluorobenzyl groups instead of ethyl groups, demonstrated an IC₅₀ of 0.17 µM against ALDH1a1 and showed no inhibition of the ALDH2 isoform. mdpi.com Another study identified benzyloxybenzaldehyde derivatives as potent and selective inhibitors of ALDH1A3, with IC₅₀ values as low as 0.23 µM. mdpi.com These findings suggest that the fluorinated benzaldehyde (B42025) scaffold is a viable starting point for developing selective ALDH inhibitors.
Table 1: Inhibition of ALDH Isoforms by Benzaldehyde Derivatives
| Compound/Derivative | Target Isoform | Inhibition (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| p-Fluorobenzyl Disulfiram Analogue | ALDH1a1 | 0.17 µM (IC₅₀) | mdpi.com |
| DEAB | ALDH1A1 | 0.13 µM (Kᵢ) | researchgate.net |
| Benzyloxybenzaldehyde Derivative (ABMM-15) | ALDH1A3 | 0.23 µM (IC₅₀) | mdpi.com |
| Benzyloxybenzaldehyde Derivative (ABMM-16) | ALDH1A3 | 1.29 µM (IC₅₀) | mdpi.com |
This table presents data on derivatives analogous to this compound to illustrate the potential of the core structure in enzyme inhibition.
Investigation of Antiproliferative and Cytotoxic Activities
Derivatives of this compound have been investigated for their potential as anticancer agents, with several studies reporting significant antiproliferative and cytotoxic effects against various human cancer cell lines. For example, certain derivatives have shown effective inhibition of cancer cell growth with IC₅₀ values in the low micromolar range.
One area of research involves the synthesis of benzothiazole-acylhydrazones using 4-fluorobenzaldehyde (B137897) as a starting material. nih.gov These compounds were evaluated for their cytotoxic activity against multiple cancer cell lines. nih.gov Notably, specific derivatives demonstrated significant cytotoxicity against rat brain glioma (C6) and human lung adenocarcinoma (A549) cell lines, with IC₅₀ values comparable to the standard chemotherapy drug, cisplatin. nih.gov Another study on 2-cyanoacrylamido-tetrahydrobenzo[b]thiophene derivatives showed potent activity against liver cancer cells (HepG2). researchgate.net However, not all derivatives exhibit strong activity; some cyanohydrin derivatives of 4-fluorobenzaldehyde were found to have weak or no antitumor effects.
Table 2: Cytotoxic Activity of this compound Derivatives Against Cancer Cell Lines
| Derivative Class | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Benzothiazole-Acylhydrazone (Compound 4d) | C6 (Rat Brain Glioma) | 0.03 mM | nih.gov |
| Benzothiazole-Acylhydrazone (Compound 4e) | C6 (Rat Brain Glioma) | 0.03 mM | nih.gov |
| Benzothiazole-Acylhydrazone (Compound 4h) | C6 (Rat Brain Glioma) | 0.03 mM | nih.gov |
| Benzothiazole-Acylhydrazone (Compound 4e) | A549 (Human Lung Adenocarcinoma) | 0.03 mM | nih.gov |
| 2-Cyanoacrylamido Derivative (Compound 7) | HepG2 (Human Liver Carcinoma) | 13.5 µg/ml | researchgate.net |
| 2-Cyanoacrylamido Derivative (Compound 9) | HepG2 (Human Liver Carcinoma) | 32.2 µg/ml | researchgate.net |
This table showcases the cytotoxic potential of various derivatives synthesized from or related to this compound.
Exploration of Larvicidal and Insecticidal Properties
The development of new and effective insecticides is crucial for controlling vector-borne diseases. Research has shown that derivatives of this compound can serve as a basis for potent larvicidal and insecticidal agents.
Studies on dihydropyrimidine (B8664642) derivatives, synthesized using 4-fluorobenzaldehyde, have identified compounds with significant larvicidal activity against mosquito species like Anopheles arabiensis. malariaworld.org One derivative, ethyl 2-((4-bromo-2-cyanophenyl)amino)-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate, demonstrated a larval mortality rate of 91%. malariaworld.org In another study, Knoevenagel condensation adducts derived from halogenated benzaldehydes, including those with fluorine substituents, exhibited potent larvicidal effects against Aedes aegypti larvae. scielo.brresearchgate.net A derivative containing a fluorine substituent showed a lethal concentration (LC₅₀) of 19.63 µg/mL. scielo.brresearchgate.net Furthermore, research into benzoylphenylurea (B10832687) structures has yielded compounds with excellent insecticidal activity against pests such as the armyworm (Pseudaletia separata). researchgate.net
Table 3: Larvicidal Activity of this compound Derivatives
| Derivative/Compound | Target Species | Activity | Reference |
|---|---|---|---|
| Ethyl 2-((2-bromo-4-cyanophenyl)amino)-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate (8b) | Anopheles arabiensis | 94% mortality | malariaworld.org |
| Ethyl 2-((4-bromo-2-cyanophenyl)amino)-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate (8f) | Anopheles arabiensis | 91% mortality | malariaworld.org |
| Knoevenagel Adduct (Fluorine-substituted) | Aedes aegypti | LC₅₀: 19.63 µg/mL | scielo.brresearchgate.net |
| Knoevenagel Adduct (Chlorine-substituted) | Aedes aegypti | LC₅₀: 33.84 µg/mL | scielo.brresearchgate.net |
This table highlights the efficacy of derivatives in controlling mosquito larvae.
Development of Therapeutic Lead Compounds
Agonistic/Antagonistic Activity at Specific Receptors (e.g., GLP-1R)
The glucagon-like peptide-1 receptor (GLP-1R) is a key target in the treatment of type 2 diabetes and obesity. frontiersin.org Activation of GLP-1R enhances glucose-dependent insulin (B600854) secretion and promotes satiety. nih.gov While many GLP-1R agonists are injectable peptides, there is significant interest in developing orally available small-molecule agonists. frontiersin.orgnih.gov
Derivatives of this compound have emerged as important intermediates in this pursuit. Specifically, 4-cyano-2-fluorobenzyl alcohol, which can be synthesized from related precursors, is a key component for creating compounds that act as GLP-1R agonists. google.com A patent describes a GLP-1R agonist, 2-[(4-{6-[(4-cyano-2-fluorobenzyl)oxy]pyridin-2-yl}piperidin-1-yl)methyl]-1-[(2S)-oxetan-2-ylmethyl]-1H-benzimidazole-6-carboxylic acid, for the potential treatment of type 2 diabetes, obesity, and cardiovascular diseases. google.com This highlights the direct application of the 4-cyano-2-fluorobenzyl moiety in constructing potent, small-molecule GLP-1R agonists. Research has shown that for small-molecule agonists, having a cyano substituent at position 4 of a benzyl (B1604629) ether component can provide the greatest potency. nih.gov
Antimicrobial Efficacy
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Fluorinated compounds, including derivatives of this compound, have been explored for their antibacterial properties.
Schiff bases are a class of compounds that have shown promise. A Schiff base synthesized from 4-fluorobenzaldehyde and an N-amino pyrimidine (B1678525) derivative demonstrated notable antibacterial effects. arabjchem.org A broad review of fluorinated imines and hydrazones as antibacterial agents supports the potential of this chemical class. nih.gov For instance, a Schiff base bearing a 2,4-difluorophenyl group was identified as the most potent among a series of screened compounds against various bacteria. nih.gov Biscoumarin derivatives prepared using 4-fluorobenzaldehyde have also shown potent antibacterial activity against several strains, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values in the range of 8–16 μg/mL. mdpi.com
Table 4: Antimicrobial Activity of 4-Fluorobenzaldehyde Derivatives
| Derivative Class | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Biscoumarin Derivative 3 | S. aureus (MRSA XJ 75302) | 8-16 µg/mL | mdpi.com |
| Biscoumarin Derivative 4 | S. aureus (MRSA XJ 75302) | 8-16 µg/mL | mdpi.com |
| Biscoumarin Derivative 3 | S. epidermidis (MRSE XJ 75284) | 8-16 µg/mL | mdpi.com |
| Biscoumarin Derivative 4 | S. epidermidis (MRSE XJ 75284) | 8-16 µg/mL | mdpi.com |
| Biscoumarin Derivative 5 | P. aeruginosa | 2-4 µg/mL | arabjchem.org |
This table presents the Minimum Inhibitory Concentration (MIC) values for derivatives against various bacterial strains.
Antitumor Activity
Derivatives of this compound have demonstrated notable antiproliferative and cytotoxic effects against a range of human cancer cell lines. Research has shown that incorporating the structural motif derived from this fluorinated benzaldehyde into various heterocyclic systems can yield compounds with significant antitumor potential.
Several classes of derivatives have been synthesized and evaluated. For instance, pyridine (B92270) derivatives incorporating a tetrahydronaphthalene scaffold, synthesized from 4-fluorobenzaldehyde (a related precursor), have shown potent cytotoxic activity against human colon cancer (HCT116) and breast cancer (MCF-7) cell lines. arkat-usa.org Similarly, benzothiazole (B30560) acylhydrazone derivatives have been developed from 4-fluorobenzaldehyde and exhibited considerable cytotoxicity against cell lines such as rat brain glioma (C6), human lung adenocarcinoma (A549), human breast adenocarcinoma (MCF-7), and human colorectal adenocarcinoma (HT-29). nih.gov In some cases, the activity of these compounds was comparable to the standard chemotherapeutic drug, cisplatin. nih.gov
Chromene derivatives, specifically 2-amino-3-cyano-4-aryl-4H-chromenes, also represent a class of compounds with robust antiproliferative activities. oaes.ccoaepublish.com Studies have reported that these molecules can inhibit cancer cell growth with 50% inhibitory concentrations (IC₅₀) in the low nanomolar range. oaes.ccoaepublish.com Furthermore, pyrimidine-5-carbonitrile derivatives originating from 4-fluorobenzaldehyde have shown high cytotoxic activity against a panel of 60 different human cancer cell lines. nih.gov Two such derivatives, 4e and 4f, were particularly potent against the Colo 205 colon cancer cell line, with IC₅₀ values of 1.66 µM and 1.83 µM, respectively. nih.gov
The scope of antitumor evaluation for these derivatives is broad, as summarized in the table below, indicating a wide therapeutic window of interest.
| Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |
| Tetralin-Pyridine Hybrids | HCT116 (Colon), MCF-7 (Breast) | Potent cytotoxic activity observed. | arkat-usa.org |
| Benzothiazole Acylhydrazones | C6 (Glioma), A549 (Lung), MCF-7 (Breast), HT-29 (Colorectal) | Significant cytotoxicity; some compounds comparable to cisplatin. | nih.gov |
| 4-Arylchromenes | Various human cancer cell lines | Robust antiproliferative activity (low nM IC₅₀ values). | oaes.ccoaepublish.com |
| Pyrimidine-5-carbonitriles | NCI-60 cell line panel, Colo 205 (Colon) | High cytotoxic activity; potent against colon cancer. | nih.gov |
| Sulfonamide-Thiazoles | Human Liver Cancer (HepG2) | Exhibited anticancer activity and selectivity. | scirp.org |
| Benzaldehyde Analogues | Prostate Cancer Cells | Increased cytotoxicity compared to the parent compound. | whiterose.ac.uk |
Mechanistic Elucidation of Biological Actions
Understanding the mechanisms through which these compounds exert their antitumor effects is crucial for their development as therapeutic agents. Research has uncovered several distinct molecular pathways targeted by derivatives of this compound.
A prominent mechanism identified for chromene derivatives is the disruption of microtubule dynamics. oaes.ccoaepublish.com These compounds can act as microtubule-destabilizing agents, leading to a halt in the cell cycle at the G2/M phase, which ultimately induces cancer cell death. oaes.ccoaepublish.com This mode of action is shared by many successful chemotherapeutic agents.
Another key mechanism is the inhibition of critical enzymes involved in cancer progression. Certain sulfonamide-based derivatives have been identified as potential inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of DNA, RNA, and proteins. scirp.org Inhibition of DHFR disrupts cell proliferation and is a well-established target for cancer therapy. scirp.org In a different approach, analogues have been specifically designed to inhibit aldehyde dehydrogenase (ALDH) isoforms, particularly ALDH1A3, which are implicated in cancer cell chemoresistance and survival. whiterose.ac.uk
Furthermore, some pyrimidine derivatives have been found to act as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2). nih.gov Both EGFR and COX-2 are frequently overexpressed in tumors and play vital roles in cell proliferation, angiogenesis, and apoptosis resistance. By inhibiting these targets, the compounds can trigger apoptosis, or programmed cell death, and block the cell cycle, in this case at the G1 phase. nih.gov Preliminary findings also suggest that some derivatives may induce apoptosis through intrinsic pathways and inhibit enzymes associated with angiogenesis and metastasis.
These multifaceted mechanisms highlight the potential of this compound derivatives as a source of versatile and potent anticancer drug candidates.
Future Research Directions and Emerging Opportunities
Development of More Efficient and Environmentally Benign Synthetic Routes
Future research is likely to focus on developing greener and more efficient synthetic methods for 2-Cyano-4-fluorobenzaldehyde. This includes the exploration of catalytic systems that minimize waste and the use of hazardous materials, potentially employing technologies like flow chemistry.
Discovery of Novel Reactivity Patterns and Catalytic Transformations
There is ongoing interest in discovering new reactions and catalytic processes that exploit the unique reactivity of this molecule. rsc.org This includes developing enantioselective transformations to produce chiral molecules, which is of high importance in the pharmaceutical industry. ekb.eg
Expansion into Materials Science Applications (e.g., Organic Electronics, Photovoltaics)
The electronic properties of this compound make it a promising candidate for use in materials science. chemimpex.com Research is exploring its incorporation into organic electronic materials for applications in devices like OLEDs and solar cells. researchgate.net Its derivatives have also been used to create materials for carbon dioxide adsorption.
Advanced Computational Design and Predictive Modeling of Novel Derivatives
Computational tools are becoming increasingly vital in predicting the properties and reactivity of new derivatives. researchgate.netarxiv.org Advanced modeling can guide the synthesis of molecules with specific desired biological activities or material properties, accelerating the pace of discovery. malariaworld.org
Integrated Approaches for Drug Discovery and Development
The potential of this compound in medicinal chemistry will be further unlocked through integrated approaches that combine synthetic chemistry, computational modeling, and high-throughput screening. This will enable the rapid identification and optimization of new drug candidates based on this versatile scaffold.
Q & A
Q. What are the common synthetic routes for preparing 2-Cyano-4-fluorobenzaldehyde, and what key reaction parameters influence yield?
Answer: this compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a chloro- or bromo-substituted benzaldehyde precursor may undergo cyanation using copper(I) cyanide or palladium-catalyzed cross-coupling with a cyanide source. Key parameters include:
- Temperature : Higher temperatures (80–120°C) improve reaction kinetics but may increase side reactions.
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in cyanide introduction .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates and improve nucleophilicity .
Q. What analytical techniques are recommended for characterizing this compound, and how do they address structural confirmation?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions via chemical shifts (e.g., aldehyde proton at ~10 ppm, cyano carbon at ~115 ppm) .
- HPLC : Quantifies purity and detects byproducts (e.g., unreacted precursors or oxidation products) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ ion at m/z 163.04) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during the synthesis of this compound?
Answer:
- Catalyst tuning : Use Pd/Cu co-catalysts to suppress homocoupling byproducts in cross-coupling steps .
- Solvent selection : Low-polarity solvents (e.g., toluene) reduce aldol condensation side reactions involving the aldehyde group .
- Stepwise purification : Employ flash chromatography after intermediate stages to isolate reactive aldehyde intermediates before cyanation .
Q. How do electronic effects of substituents (cyano, fluoro) influence the reactivity of this compound in cross-coupling reactions?
Answer:
- Electron-withdrawing effects : The cyano (-CN) and fluoro (-F) groups deactivate the benzene ring, directing electrophilic substitution to the ortho/para positions. This enhances reactivity in Suzuki-Miyaura couplings by stabilizing transition states .
- Steric effects : The para-fluoro group minimizes steric hindrance, favoring regioselective coupling at the aldehyde-adjacent position .
Q. What strategies are effective in resolving contradictory biological activity data observed in derivatives of this compound?
Answer:
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing -F with -Cl) to isolate electronic vs. steric contributions .
- Assay validation : Verify biological activity across multiple cell lines or enzymatic assays to rule out context-dependent effects .
- Metabolic stability testing : Use LC-MS to identify degradation products that may interfere with activity measurements .
Q. How should researchers design experiments to study the stability of this compound under varying storage conditions?
Answer:
- Accelerated stability studies : Store samples at elevated temperatures (40–60°C) and analyze degradation kinetics via HPLC to predict shelf life .
- Light sensitivity testing : Expose aliquots to UV/visible light and monitor aldehyde oxidation using FTIR (loss of C=O peak at ~1700 cm⁻¹) .
- Humidity control : Use desiccators with silica gel to assess hydrolysis susceptibility (e.g., cyano group conversion to -COOH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
